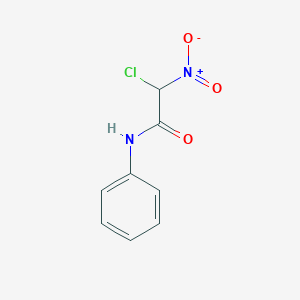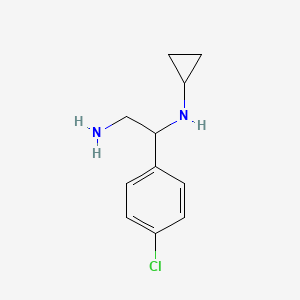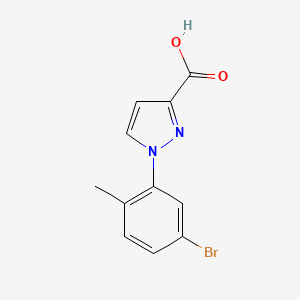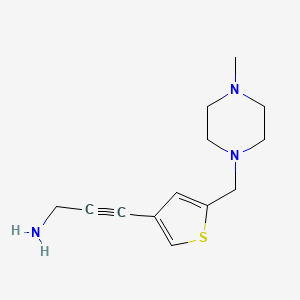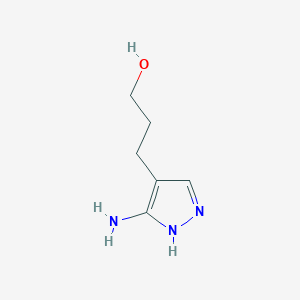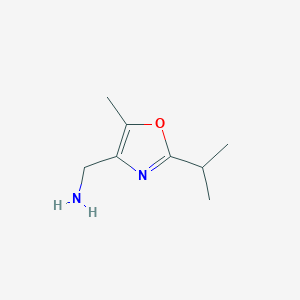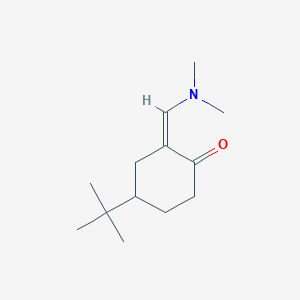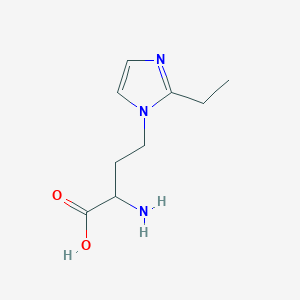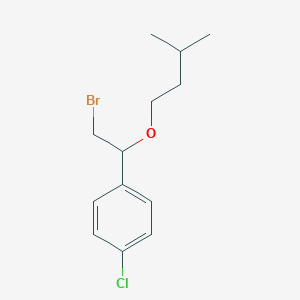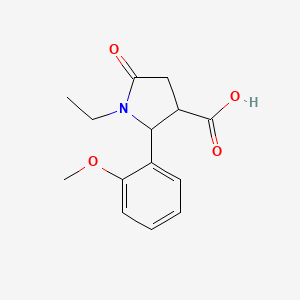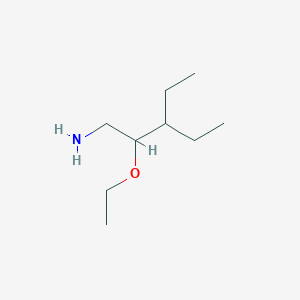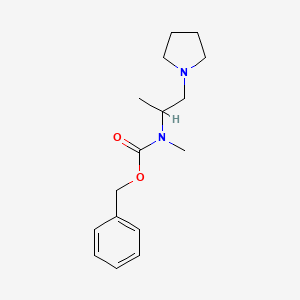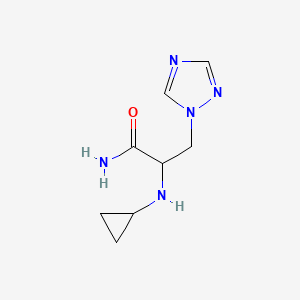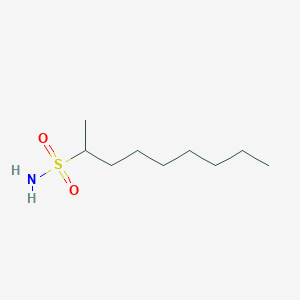
Nonane-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonane-2-sulfonamide is an organosulfur compound with the molecular formula C9H21NO2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl functional group attached to an amine. Sulfonamides have a wide range of applications in medicinal chemistry, agriculture, and industrial processes due to their diverse biological activities and chemical reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonane-2-sulfonamide can be synthesized through the direct reaction of nonane-2-sulfonyl chloride with ammonia or primary amines. This reaction typically occurs in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to high-purity products with minimal waste generation .
Chemical Reactions Analysis
Types of Reactions
Nonane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert it to sulfinamides or sulfenamides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Sulfinamides or sulfenamides.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Nonane-2-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of nonane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. Sulfonamides are known to inhibit enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s activity. This inhibition can disrupt essential biochemical pathways in microorganisms or cancer cells, leading to their death or growth inhibition .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide used as an antibacterial agent.
Sulfamethoxazole: Another sulfonamide with broad-spectrum antibacterial activity.
Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis
Uniqueness
Nonane-2-sulfonamide is unique due to its specific alkyl chain length and structural properties, which can influence its reactivity and biological activity. Compared to other sulfonamides, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C9H21NO2S |
|---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
nonane-2-sulfonamide |
InChI |
InChI=1S/C9H21NO2S/c1-3-4-5-6-7-8-9(2)13(10,11)12/h9H,3-8H2,1-2H3,(H2,10,11,12) |
InChI Key |
LHLJSLKNADWTDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


